Structural Absence of 2-Cyano Group Distinguishes CAS 51154-10-0 from 3β-HSD Inhibitors Trilostane and Epostane
The most critical structural differentiation is the absence of a 2-cyano (carbonitrile) group in CAS 51154-10-0, a feature that is both necessary and sufficient for the potent 3β-HSD inhibitory activity of its clinical analogs, Trilostane (CAS 13647-35-3) and Epostane (CAS 80471-63-2). This structural omission is a deliberate advantage, allowing CAS 51154-10-0 to serve as a 'clean' control or precursor scaffold in assays where 3β-HSD inhibition would confound results [1].
| Evidence Dimension | Presence of 2-Cyano (Carbonitrile) Substituent |
|---|---|
| Target Compound Data | Absent (Unsubstituted at C2) |
| Comparator Or Baseline | Trilostane: 2α-cyano group present [1]; Epostane: 2α-cyano group present [2] |
| Quantified Difference | Binary (Present vs. Absent) - Determines 3β-HSD Inhibitory Activity |
| Conditions | Structural analysis; 3β-HSD enzyme inhibition assays in vitro and in vivo [REFS-1, REFS-2] |
Why This Matters
Procurement of CAS 51154-10-0 ensures the user is not introducing potent 3β-HSD inhibition as an uncontrolled variable, which is essential for target validation studies and for serving as a functionalizable synthetic intermediate.
- [1] ChemicalBook. (n.d.). Trilostane (CAS 13647-35-3). Retrieved from https://www.chemicalbook.cn/CASEN_13647-35-3.htm View Source
- [2] DrugFuture. (n.d.). Epostane. Retrieved from https://www.drugfuture.com/chemdata/epostane.html View Source
